

An In-depth Technical Guide to the Mechanism of Action of (+)-trans-C75

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Compound of Interest

Compound Name: (+)-trans-C75

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Abstract

(+)-trans-4-methylene-2-octyl-5-oxo-tetrahydro-furan-3-carboxylic acid, commonly known as **(+)-trans-C75**, is the dextrorotatory enantiomer of the synthetic fatty acid synthase (FAS) inhibitor, C75. While racemic C75 and its levorotatory enantiomer, (-)-trans-C75, have been investigated for their anti-neoplastic properties via FAS inhibition, the primary mechanism of action of **(+)-trans-C75** diverges significantly. This technical guide elucidates the core mechanism of **(+)-trans-C75**, focusing on its role as a potent modulator of lipid metabolism through the inhibition of Carnitine Palmitoyltransferase 1 (CPT1). This inhibition is directly linked to its pronounced anorectic effects, positioning **(+)-trans-C75** as a molecule of interest for research in metabolic regulation and appetite control. This document provides a comprehensive overview of its biochemical interactions, downstream signaling effects, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)

The principal mechanism of action of **(+)-trans-C75** is not the inhibition of fatty acid synthase, a characteristic primarily attributed to its (-)-enantiomer.^[1] Instead, **(+)-trans-C75** exerts its biological effects through the potent inhibition of Carnitine Palmitoyltransferase 1 (CPT1).^[1]

1.1. Bioactivation to **(+)-trans-C75-CoA**

(+)-trans-C75 itself is a prodrug that requires intracellular activation to exert its inhibitory effect on CPT1. This activation occurs through its conversion to the coenzyme A thioester, **(+)-trans-C75-CoA**, a reaction catalyzed by intracellular acyl-CoA synthetases. This conversion is a critical step, as the CoA derivative is the active molecular species that directly inhibits CPT1.[2][3]

1.2. Competitive Inhibition of CPT1

(+)-trans-C75-CoA acts as a potent competitive inhibitor of CPT1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β -oxidation.[2][3] CPT1 is responsible for the esterification of long-chain fatty acyl-CoAs to carnitine, allowing their translocation across the outer mitochondrial membrane. By competitively binding to CPT1, **(+)-trans-C75-CoA** prevents the binding of the natural substrate, long-chain fatty acyl-CoAs, thereby inhibiting mitochondrial fatty acid oxidation. In silico molecular docking studies have suggested that C75-CoA occupies the same pocket in CPT1 as palmitoyl-CoA, indicating a mechanism of mutual exclusion.[2]

Quantitative Data

While specific kinetic data for the purified **(+)-trans-C75-CoA** is not readily available in the reviewed literature, studies on the racemic C75-CoA provide valuable insights into its potent inhibitory activity on CPT1. The anorectic effect, however, is strongly associated with the (+)-enantiomer.[1]

Table 1: Inhibitory Concentration (IC50) of (\pm)-C75-CoA against CPT1 Isoforms

Enzyme Source	IC50 (μM)
Yeast-overexpressed L-CPT1	Not explicitly stated, but comparable to etomoxiryl-CoA
Yeast-overexpressed M-CPT1	Not explicitly stated, but comparable to etomoxiryl-CoA
Purified mitochondria from rat liver	~0.25
Purified mitochondria from rat muscle	~0.015

Data extracted from studies on racemic C75-CoA, which is a potent inhibitor of CPT1.[2] The anorectic effects are primarily attributed to the (+)-enantiomer.

Signaling Pathways

The anorectic effect of **(+)-trans-C75** is mediated through complex signaling cascades within the hypothalamus, a key brain region for the regulation of energy homeostasis.

3.1. Hypothalamic Regulation of Appetite

The inhibition of CPT1 in the hypothalamus by **(+)-trans-C75**-CoA leads to an accumulation of long-chain fatty acyl-CoAs. This accumulation is sensed as a state of energy surplus, triggering a signaling cascade that suppresses appetite. This is achieved by modulating the expression and release of key orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides in the arcuate nucleus (ARC) of the hypothalamus. Specifically, C75 has been shown to prevent the fasting-induced up-regulation of the orexigenic neuropeptides Neuropeptide Y (NPY) and Agouti-related protein (AgRP).[4]

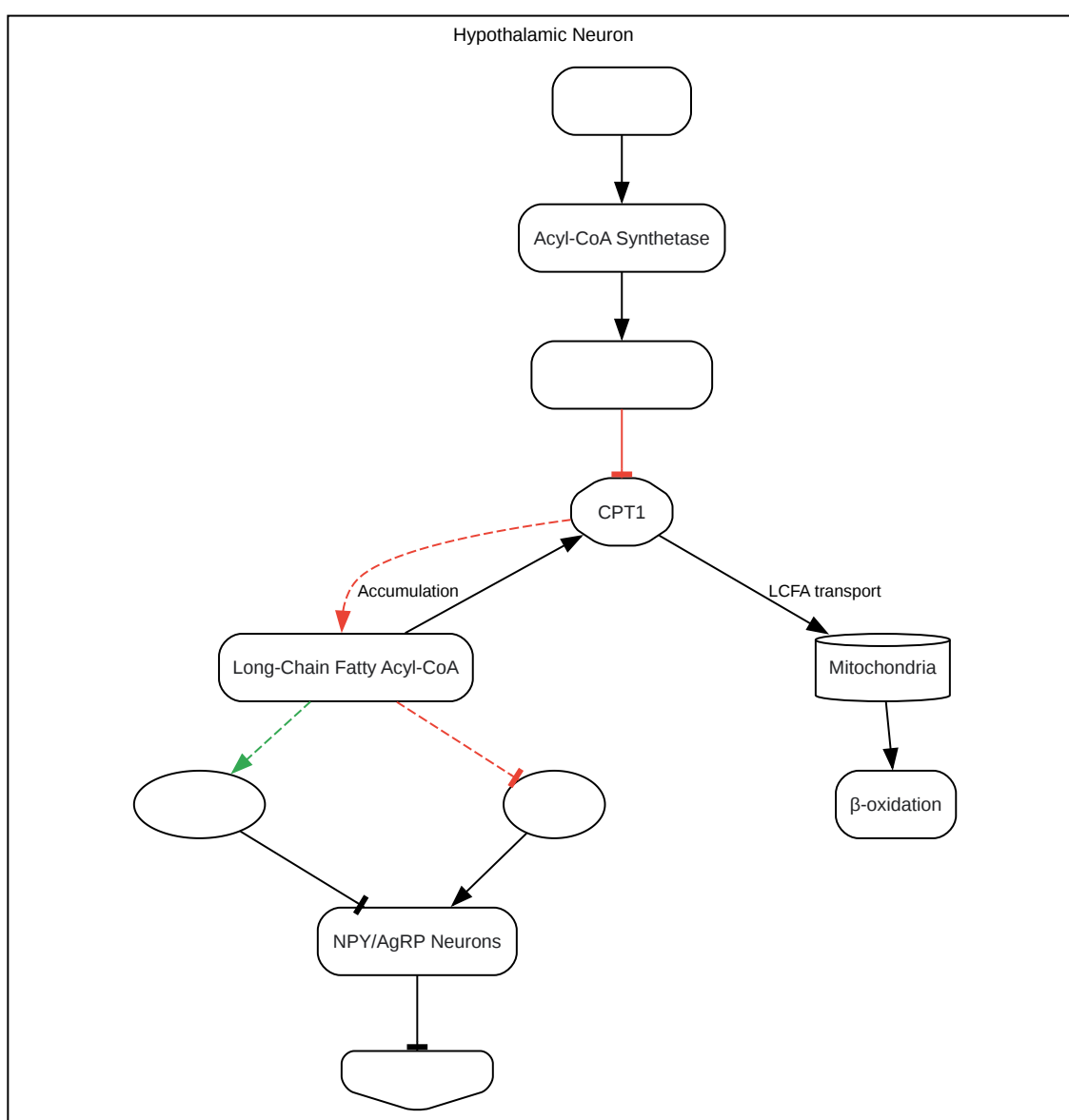
3.2. Involvement of AMPK and mTORC1 Signaling

The cellular energy sensors, AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1), play a crucial role in mediating the effects of **(+)-trans-C75**.

- AMPK: Under normal fasting conditions, hypothalamic AMPK is activated, promoting food intake. C75 has been shown to decrease the phosphorylation and thus the activity of hypothalamic AMPK, contributing to its anorectic effect.[5]

- mTORC1: The mTORC1 pathway is another critical regulator of food intake, with its activation generally leading to a suppression of appetite. The accumulation of cellular energy signals resulting from CPT1 inhibition can lead to the activation of mTORC1 signaling, further contributing to the anorectic phenotype.

Diagram 1: Proposed Hypothalamic Signaling Pathway of **(+)-trans-C75**-Induced Anorexia



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Caption: Hypothalamic signaling cascade of **(+)-trans-C75**.

Experimental Protocols

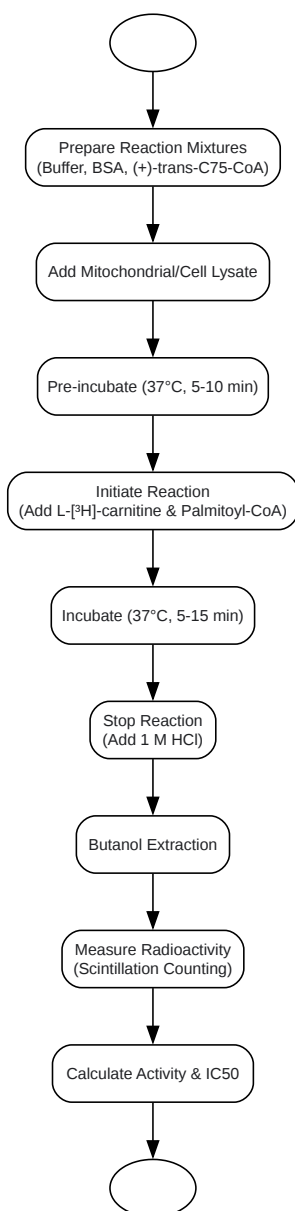
4.1. In Vitro CPT1 Activity Assay (Radiometric Method)

This protocol is adapted from established methods for measuring CPT1 activity.^{[1][6]}

- Objective: To determine the inhibitory effect of **(+)-trans-C75**-CoA on CPT1 activity.
- Materials:
 - Isolated mitochondria or cell lysates containing CPT1
 - **(+)-trans-C75**-CoA (test inhibitor)
 - L-[³H]-carnitine (radiolabeled substrate)
 - Palmitoyl-CoA (substrate)
 - Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KPi, 5 mM MgCl₂, 2 mM EDTA, 1 mM DTT, pH 7.4)
 - Bovine Serum Albumin (BSA), fatty acid-free
 - Ice-cold 1 M HCl (stop solution)
 - Water-saturated butanol
 - Scintillation cocktail and counter
- Procedure:
 - Prepare reaction mixtures containing reaction buffer, BSA, and various concentrations of **(+)-trans-C75**-CoA.

- Add the mitochondrial or cell lysate preparation to the reaction mixtures and pre-incubate for 5-10 minutes at 37°C.
- Initiate the reaction by adding a mixture of L-[³H]-carnitine and palmitoyl-CoA.
- Incubate for a defined period (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range.
- Stop the reaction by adding ice-cold 1 M HCl.
- Extract the radiolabeled product, [³H]-palmitoylcarnitine, by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.
- Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
- Calculate CPT1 activity as nmol of product formed per minute per mg of protein. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of **(+)-trans-C75-CoA**.

Diagram 2: Experimental Workflow for CPT1 Activity Assay



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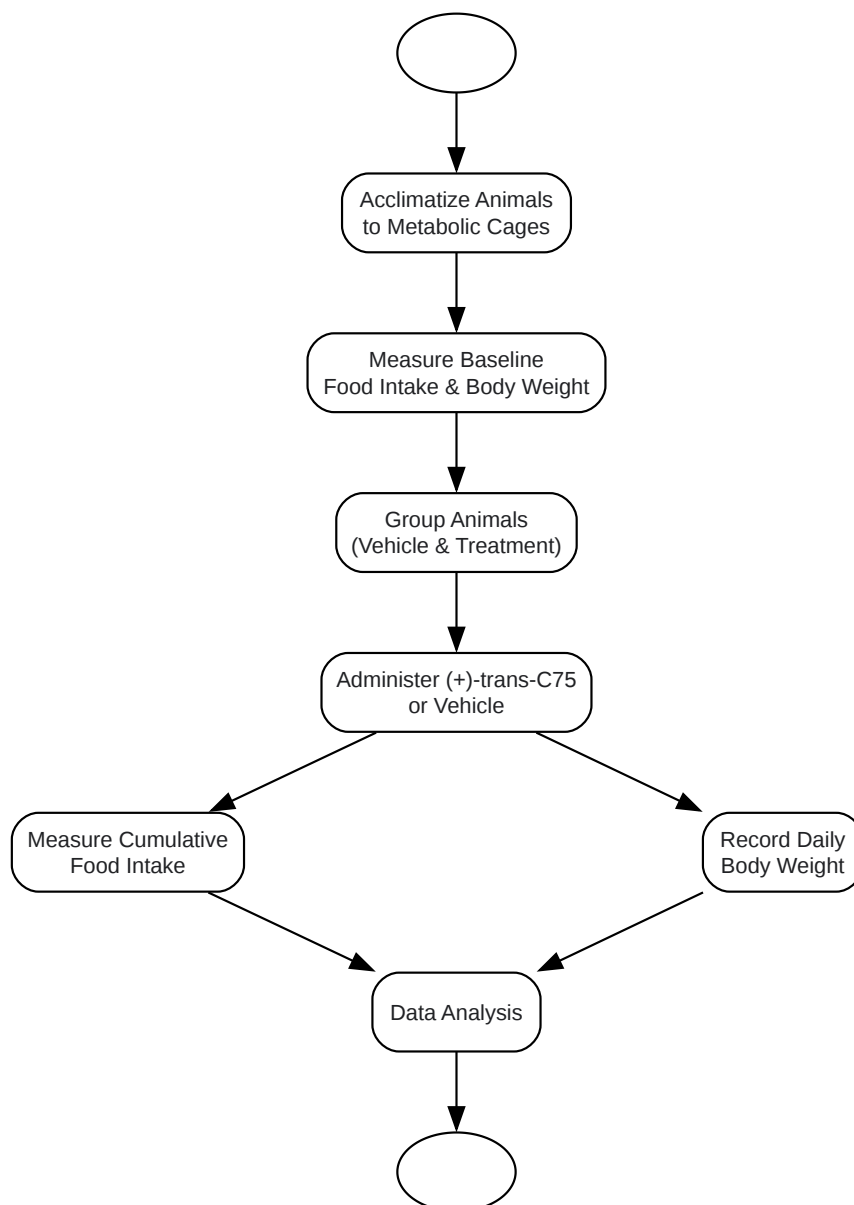
Caption: Workflow for radiometric CPT1 activity assay.

4.2. In Vivo Anorexia Study in Rodents

This protocol provides a general framework for assessing the anorectic effects of **(+)-trans-C75** in a rodent model.

- Objective: To evaluate the effect of **(+)-trans-C75** on food intake and body weight in rodents.
- Animals: Male Sprague-Dawley rats or C57BL/6 mice.
- Materials:
 - **(+)-trans-C75**
 - Vehicle (e.g., saline, DMSO, or appropriate solvent)
 - Standard rodent chow
 - Metabolic cages for monitoring food and water intake
- Procedure:
 - Acclimatize animals to individual housing in metabolic cages for several days.
 - Monitor baseline food intake and body weight for a defined period (e.g., 3-5 days).
 - Divide animals into treatment groups (vehicle control and one or more doses of **(+)-trans-C75**).
 - Administer **(+)-trans-C75** or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
 - Measure cumulative food intake at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
 - Record body weight daily.
 - Continue the treatment for the desired duration (e.g., single dose or multiple days).
 - Analyze the data to compare food intake and body weight changes between the treatment and control groups.

Diagram 3: Logical Flow of an In Vivo Anorexia Study

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References

- 1. benchchem.com [benchchem.com]
- 2. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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